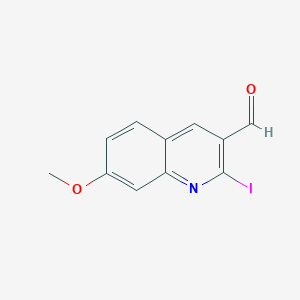

2-Iodo-7-methoxyquinoline-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of quinoline derivatives, such as 2-Iodo-7-methoxyquinoline-3-carbaldehyde, involves various methods. Classical synthesis protocols like Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach are commonly used for the construction of the principal quinoline scaffold . Other techniques include transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis

The molecular structure of 2-Iodo-7-methoxyquinoline-3-carbaldehyde is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The presence of the iodine and methoxy groups on the quinoline ring adds to the complexity and functionality of the molecule .Chemical Reactions Analysis

The chemical reactions involving 2-Iodo-7-methoxyquinoline-3-carbaldehyde are diverse and depend on the functional groups present in the molecule. The presence of the iodine and methoxy groups on the quinoline ring allows for a variety of chemical reactions, including substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Iodo-7-methoxyquinoline-3-carbaldehyde are largely determined by its molecular structure. It has an empirical formula of C11H8INO2 and a molecular weight of 313.094. More detailed physical and chemical properties are not available in the retrieved papers.Scientific Research Applications

Antibacterial and Antioxidant Activities

2-Iodo-7-methoxyquinoline-3-carbaldehyde derivatives have been synthesized and evaluated for their antibacterial and antioxidant activities . These compounds have shown promising results against both Gram-positive and Gram-negative bacterial strains, indicating potential for broad-spectrum bactericidal activity . Additionally, they have demonstrated significant radical scavenging activity, which is a measure of antioxidant potential .

Pharmacological Research

In the field of pharmacology, quinoline derivatives, including those related to 2-Iodo-7-methoxyquinoline-3-carbaldehyde, are recognized for their versatile applications. They serve as vital scaffolds in drug discovery and have been associated with a range of biological and pharmaceutical activities . This makes them valuable for the development of new therapeutic agents.

Organic Synthesis

The compound plays a role in organic synthesis, particularly in the construction of complex quinoline structures. It can undergo various chemical reactions to form new bonds and structures, which are essential in the synthesis of diverse organic compounds . This versatility is crucial for advancing synthetic methodologies in organic chemistry.

Medicinal Chemistry

In medicinal chemistry, 2-Iodo-7-methoxyquinoline-3-carbaldehyde is used to develop heterocyclic compounds with pharmacological activities. Its derivatives are explored for their potential as reactive synthons in the synthesis of compounds with therapeutic properties .

Biochemical Applications

The biochemical applications of this compound are linked to its role in the synthesis of bioactive molecules. It is used to create compounds that can interact with biological systems, potentially leading to the discovery of new biochemical tools or therapeutic agents.

Industrial Uses

While specific industrial applications of 2-Iodo-7-methoxyquinoline-3-carbaldehyde are not extensively documented, related quinoline compounds are known to be used in various industrial processes. These include the synthesis of dyes, chemicals, and pharmaceuticals, where they may serve as intermediates or catalysts .

Environmental Applications

Quinoline derivatives are also explored for environmental applications, such as in the synthesis of molecules that can aid in pollution control or the development of green chemistry protocols. Their reactivity can be harnessed to create compounds that have a lower environmental impact .

Future Directions

The future directions for research on 2-Iodo-7-methoxyquinoline-3-carbaldehyde could involve exploring its potential applications in various fields, given its diverse range of properties. Further studies could also focus on improving the synthesis methods and understanding the biological activities of this compound .

Mechanism of Action

Target of action

Quinoline compounds are known to interact with a variety of biological targets. For instance, some quinoline derivatives have been found to inhibit 3-phosphoinositide-dependent kinase-1 .

Mode of action

The exact mode of action can vary depending on the specific quinoline compound and its target. Some quinoline derivatives are known to inhibit their targets, thereby disrupting their normal function .

Biochemical pathways

Quinoline compounds can affect various biochemical pathways depending on their specific targets. For example, inhibition of 3-phosphoinositide-dependent kinase-1 can disrupt the PI3K/Akt/mTOR pathway, which plays a crucial role in cell survival and proliferation .

Result of action

The molecular and cellular effects of quinoline compounds can vary depending on their specific targets and mode of action. Some quinoline derivatives have shown anticancer activity by inhibiting cell proliferation .

properties

IUPAC Name |

2-iodo-7-methoxyquinoline-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8INO2/c1-15-9-3-2-7-4-8(6-14)11(12)13-10(7)5-9/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROQYRBOLCCOHEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC(=C(C=C2C=C1)C=O)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 5-amino-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carboxylate](/img/structure/B2990704.png)

![Methyl 3-hydroxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate](/img/structure/B2990705.png)

![3-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2990706.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2990708.png)

![Ethyl 9-bromo-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2990709.png)

![(E)-2-cyano-3-(4-ethoxyanilino)-N-(2-methylphenyl)-3-[2-oxo-2-(1-phenylethylamino)ethyl]sulfanylprop-2-enamide](/img/structure/B2990713.png)